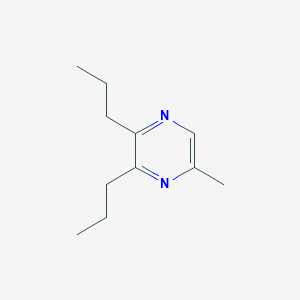

5-Methyl-2,3-dipropylpyrazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

80832-41-3 |

|---|---|

Molecular Formula |

C11H18N2 |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

5-methyl-2,3-dipropylpyrazine |

InChI |

InChI=1S/C11H18N2/c1-4-6-10-11(7-5-2)13-9(3)8-12-10/h8H,4-7H2,1-3H3 |

InChI Key |

KUMLTGCEZYUQJE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=C(N=C1CCC)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methyl 2,3 Dipropylpyrazine and Analogues

Classical and Contemporary Synthetic Routes to Substituted Pyrazines

The synthesis of the pyrazine (B50134) core has evolved significantly from its classical origins. Traditionally, pyrazines were prepared through condensation reactions. The Staedel–Rugheimer synthesis, developed in 1876, involved the reaction of a 2-chloroacetophenone (B165298) with an α-amino ketone in the presence of ammonia. nbu.ac.in A modification by Gutknecht in 1879 utilized the self-condensation of α-amino ketones followed by dehydrogenation to form symmetrically substituted pyrazines. nbu.ac.inrsc.org Another widely used classical method is the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, which remains a straightforward route to pyrazines via a dihydropyrazine (B8608421) intermediate. rsc.orgijbpas.comtandfonline.com

Contemporary methods have introduced more sophisticated and efficient approaches. These include:

Dehydrogenative Coupling: Modern techniques often employ acceptorless dehydrogenative coupling routes, for instance, the self-coupling of 2-amino alcohols catalyzed by earth-abundant metal complexes like manganese. nih.govacs.org This approach is atom-economical, producing water and hydrogen gas as the only byproducts. nih.govacs.org

Cyclization of Novel Precursors: Syntheses starting from precursors like N-allyl malonamides have been developed. rsc.orgrsc.org This involves the diazidation of the malonamide (B141969) followed by a thermal or copper-mediated cyclization to yield highly substituted pyrazines. rsc.orgrsc.org

Vapor-Phase Synthesis: For industrial applications like flavor production, alkylpyrazines can be synthesized in the vapor phase by reacting α-hydroxyamines over bifunctional mixed oxide catalysts. naturalingredientsrd.eu

These methods offer varying degrees of control over substitution patterns and functional group tolerance.

Table 1: Overview of Classical and Contemporary Pyrazine Synthesis Routes

| Synthesis Route | Precursors | Key Features | References |

|---|---|---|---|

| Staedel-Rugheimer | 2-halo ketone, α-amino ketone, ammonia | Classical method, forms unsymmetrical pyrazines. | nbu.ac.in |

| Gutknecht | α-amino ketones | Self-condensation followed by oxidation; typically yields symmetrical pyrazines. | nbu.ac.inrsc.org |

| Diketone/Diamine Condensation | 1,2-diketone, 1,2-diamine | Most straightforward classical route; proceeds via a dihydropyrazine intermediate. | rsc.orgijbpas.comtandfonline.com |

| Dehydrogenative Coupling | 2-amino alcohols | Modern, atom-economical method using metal catalysts (e.g., Mn, Ru). | nih.govacs.org |

| From N-allyl malonamides | N-allyl malonamides | Multi-step sequence involving diazidation and cyclization; yields highly functionalized pyrazines. | rsc.orgrsc.org |

Targeted Synthesis Strategies for 5-Methyl-2,3-dipropylpyrazine

While specific literature detailing the synthesis of this compound is scarce, a targeted strategy can be designed based on established classical methods for alkylpyrazine synthesis. The most direct and plausible approach is the condensation of an appropriately substituted 1,2-diamine with a 1,2-dicarbonyl compound.

A proposed synthetic route would involve the reaction of 3,4-octanedione with 1,2-diaminopropane (B80664) .

Step 1: Condensation. The reaction between the two carbonyl groups of 3,4-octanedione and the two amino groups of 1,2-diaminopropane would form a cyclic dihydropyrazine intermediate.

Step 2: Oxidation. The subsequent dehydrogenation (oxidation) of this intermediate would yield the aromatic pyrazine ring. This oxidation can be achieved using various reagents, such as manganese dioxide or simply by exposure to air, to furnish the final product, this compound.

This strategy is a direct application of the classical and robust diketone-diamine condensation method, which is well-suited for creating asymmetrically substituted alkylpyrazines. rsc.orgijbpas.com The choice of 3,4-octanedione provides the two propyl groups at the 2- and 3-positions, while 1,2-diaminopropane introduces the methyl group at the 5-position.

Derivatization and Functionalization of the Pyrazine Core

The inherent electron deficiency of the pyrazine ring makes it a challenging substrate for some reactions but also enables unique functionalization pathways. rsc.orgcmu.edu Significant progress has been made in developing methods to modify the pyrazine core. rsc.org

Regioselective Alkylation and Arylation Techniques

Achieving regioselectivity is crucial when functionalizing the pyrazine scaffold. Several powerful techniques have been established:

Palladium-Catalyzed Direct Arylation: A prominent method for C-H functionalization is the palladium-catalyzed direct arylation. rsc.org The Concerted Metalation-Deprotonation (CMD) approach has been particularly successful for the regioselective C6-arylation of fused pyrazine systems like 3-aminoimidazo[1,2-a]pyrazine. figshare.comacs.orgnih.gov This process can suppress competing arylations at other positions. figshare.comacs.org The choice of base and additives, such as pivalic acid (PivOH), is critical for achieving high regioselectivity and yield. acs.orgnih.gov

Directed Ortho-Metalation: Due to the electron-poor nature of the pyrazine nucleus, electrophilic halogenation is often unsuccessful. cmu.edu Directed ortho-metalation (DoM) using lithiation provides an alternative. cmu.eduacs.org By installing a directing group (e.g., a tert-butoxycarbonyl-protected amine), specific protons on the pyrazine ring can be abstracted by a strong base, allowing for the introduction of electrophiles at a defined position. cmu.eduacs.org

Cross-Coupling Reactions: Halogenated pyrazines are excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Heck reactions. rsc.orgrsc.orgresearchgate.net These methods allow for the formation of carbon-carbon bonds by coupling the pyrazine with organoboron, organotin, alkyne, and alkene partners, respectively. rsc.orgresearchgate.net

Table 2: Selected Regioselective Functionalization Methods for the Pyrazine Core

| Method | Reagents/Catalyst | Position Functionalized | Key Features | References |

|---|---|---|---|---|

| Direct C-H Arylation (CMD) | Pd(OAc)₂, PivOH, K₂CO₃ | C6 (on imidazo[1,2-a]pyrazine) | High regioselectivity, avoids pre-functionalization. | figshare.comacs.orgnih.gov |

| Directed Ortho-Metalation | Strong base (e.g., LDA), directing group | Position ortho to directing group | Overcomes low reactivity in electrophilic substitution. | cmu.eduacs.org |

| Suzuki Coupling | Pd catalyst, boronic acid | Position of a halide | Versatile C-C bond formation. | rsc.orgresearchgate.net |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Position of a halide | Introduction of alkynyl groups. | rsc.orgresearchgate.net |

Introduction of Heterocyclic Moieties

Fusing or attaching other heterocyclic rings to a pyrazine core is a common strategy in medicinal chemistry to create novel scaffolds with diverse biological activities. mdpi.comnih.gov

Synthesis of Fused Systems: Pyrazinoindolones, which contain an indole (B1671886) ring fused to the pyrazine, can be synthesized through an intramolecular N-alkylation of Ugi-adducts. rsc.org Imidazo[4,5-b]pyrazines can be generated from nih.govCurrent time information in Milan, IT.Current time information in Bangalore, IN.oxadiazolo[3,4-b]pyrazine precursors via a tandem reduction-cyclization sequence. nih.gov The classical condensation between 2-amino pyrazine and chloroacetaldehyde (B151913) is a simple route to the imidazo[1,2-a]pyrazine (B1224502) system. nih.gov

Attachment of Heterocyclic Rings: Pyrazine derivatives bearing other azole rings (oxadiazole, thiadiazole, triazole) have been synthesized and evaluated as potential therapeutic agents. nih.gov These are typically constructed by first creating a pyrazine-based intermediate with a suitable functional group (e.g., a carboxylic acid hydrazide) which is then cyclized with appropriate reagents to form the desired azole ring. nih.gov

Stereoselective Synthesis Approaches for Chiral Pyrazine Derivatives

The synthesis of chiral pyrazine derivatives is important for pharmaceutical applications. As the pyrazine ring itself is planar and achiral, chirality must be introduced in its substituents or by reducing the ring to a non-planar piperazine.

Asymmetric Hydrogenation: A highly effective method for creating chiral piperazines is the asymmetric hydrogenation of pyrazinium salts. researchgate.net Pyrazines can be activated by N-alkylation to form pyrazinium halides, which are then hydrogenated using an Iridium catalyst paired with a chiral phosphine (B1218219) ligand (e.g., JosiPhos-type ligands). This approach provides access to a wide range of chiral 3-substituted and 2,3-disubstituted piperazines with high enantioselectivity. researchgate.net

Use of Chiral Auxiliaries: Chiral pyrazine-based auxiliaries have been employed in stereoselective synthesis. For example, Schöllkopf's bislactim ether, a chiral dihydropyrazine derivative, has been used to synthesize enantiomerically pure α-amino acids with constrained geometries. lmaleidykla.lt

Catalytic Approaches in Pyrazine Synthesis

Catalysis is central to many modern pyrazine synthesis and functionalization strategies, offering efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric methods. tandfonline.com

Palladium Catalysis: Palladium is arguably the most versatile metal in pyrazine chemistry. rsc.orgresearchgate.net It is the cornerstone for numerous cross-coupling reactions (Suzuki, Heck, Sonogashira, Stille) that functionalize halopyrazines and for the direct C-H arylation of the pyrazine core itself. rsc.orgfigshare.comresearchgate.net

Manganese Catalysis: Earth-abundant and low-toxicity manganese pincer complexes have emerged as effective catalysts for the dehydrogenative coupling of β-amino alcohols to form symmetrical 2,5-disubstituted pyrazines. nih.govacs.org

Copper Catalysis: Copper catalysts, often in conjunction with palladium for Sonogashira couplings, are widely used. researchgate.net A novel catalytic system using an unsymmetrical triazolyl-naphthyridinyl-pyridine copper complex has also been developed for pyrazine synthesis. sioc-journal.cn

Rhodium Catalysis: Rhodium catalysts have been used to synthesize pyrazines from the reaction of 2H-azirines with N-sulfonyl 1,2,3-triazoles. acs.org

Heterogeneous Catalysis: For industrial-scale synthesis, solid catalysts are preferred. Mixed metal oxides derived from layered double hydroxides (LDHs) have been evaluated for the vapor-phase synthesis of alkylpyrazines. hilarispublisher.com Older methods also employed catalysts like granular alumina (B75360) or copper-chromium oxides for reactions such as the condensation of diamines with diols. nbu.ac.intandfonline.com

Table 3: Catalysts in Pyrazine Synthesis and Functionalization

| Catalyst Type | Example Reaction | Role of Catalyst | References |

|---|---|---|---|

| Palladium Complexes | Suzuki Coupling, Direct Arylation | C-C bond formation, C-H activation | rsc.orgfigshare.comresearchgate.net |

| Manganese Pincer Complexes | Dehydrogenative Coupling of Amino Alcohols | Dehydrogenation to form pyrazine ring | nih.govacs.org |

| Copper Complexes | Sonogashira Coupling (co-catalyst), Cyclizations | C-C bond formation, cyclization catalysis | researchgate.netsioc-journal.cn |

| Rhodium Complexes | Reaction of Azirines with Triazoles | Catalyzes cycloaddition/rearrangement | acs.org |

| Iridium-Chiral Ligand Complexes | Asymmetric Hydrogenation | Stereoselective reduction of pyrazinium salts | researchgate.net |

| Mixed Metal Oxides (LDH-derived) | Vapor-Phase Alkylpyrazine Synthesis | Bifunctional (condensation/dehydrogenation) catalysis | naturalingredientsrd.euhilarispublisher.com |

Green Chemistry Principles and Sustainable Synthetic Protocols for Pyrazines

In recent years, the development of synthetic protocols for pyrazines has been increasingly guided by the principles of green chemistry, which prioritize environmental friendliness, cost-effectiveness, and sustainability. tandfonline.comresearchgate.net These efforts focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient methods. connectjournals.comresearchgate.net

A significant area of development is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically shorter reaction times, higher yields, and solvent-free conditions. rsc.orgmdpi.com Reports describe the synthesis of quinoxalines and pyrido[2,3-b]pyrazines without solvents or catalysts, achieving good yields in short durations under microwave irradiation. mdpi.com This method not only increases reaction speed but also simplifies separation processes. nih.gov

Electrochemical synthesis represents another green approach, utilizing electrons as a "clean" reagent to replace traditional chemical oxidants or catalysts. rsc.orgxmu.edu.cn An electrochemical dehydrogenative [4 + 2] annulation has been developed for synthesizing a wide range of substituted pyrazines from simple ketones and diamines in high efficiencies without the need for external chemical oxidants or transition-metal catalysts. rsc.org This method is appealing for its mild reaction conditions and reduced environmental impact. xmu.edu.cn

The development of novel catalytic systems is central to sustainable pyrazine synthesis. Researchers have explored the use of benign and readily available catalysts. One innovative study reported using an onion extract as an efficient catalyst for synthesizing pyrazine derivatives at room temperature, achieving excellent yields (85-96%) in short reaction times. ajgreenchem.com This protocol features high atom economy, use of readily available starting materials, and operational simplicity. ajgreenchem.com Similarly, heterogeneous catalysts like silica (B1680970) gel have been employed for the one-pot synthesis of pyrazines, offering the advantages of being metal-free, reusable, and involving a simple workup procedure. connectjournals.com

One-pot reactions in environmentally benign solvents are also a cornerstone of green pyrazine synthesis. tandfonline.comtandfonline.com A simple, cost-effective, and high-yielding method involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide at room temperature. tandfonline.comresearchgate.net This process avoids the need for expensive catalysts or harsh conditions like bubbling oxygen at high temperatures. tandfonline.com

Spectroscopic and Advanced Structural Characterization of 5 Methyl 2,3 Dipropylpyrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidaion

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 5-Methyl-2,3-dipropylpyrazine. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms within the molecule.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. mdpi.com Signals for the aromatic carbons of the pyrazine (B50134) ring would be observed in the downfield region. The carbon of the methyl group and the carbons of the two propyl chains would appear in the upfield aliphatic region. The chemical shifts of the carbons in the propyl groups would vary depending on their proximity to the pyrazine ring.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 8.0 - 8.3 | Singlet | - |

| Ring-CH₃ | 2.4 - 2.6 | Singlet | - |

| α-CH₂ (Propyl) | 2.7 - 2.9 | Triplet | 7 - 8 |

| β-CH₂ (Propyl) | 1.6 - 1.8 | Sextet | 7 - 8 |

| γ-CH₃ (Propyl) | 0.9 - 1.1 | Triplet | 7 - 8 |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (substituted) | 145 - 155 |

| Aromatic C-H | 130 - 140 |

| Ring-CH₃ | 20 - 25 |

| α-CH₂ (Propyl) | 30 - 40 |

| β-CH₂ (Propyl) | 20 - 30 |

| γ-CH₃ (Propyl) | 10 - 15 |

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR techniques are employed. libretexts.org

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. For this compound, COSY would show correlations between the α-CH₂, β-CH₂, and γ-CH₃ protons within the propyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mdpi.com It would be used to assign each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. libretexts.org HMBC is crucial for establishing the connectivity across the entire molecule, for instance, by showing correlations from the α-CH₂ protons of the propyl groups to the aromatic carbons of the pyrazine ring, and from the methyl protons to the adjacent ring carbons.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. nih.govthermofisher.com For this compound (C₁₁H₁₈N₂), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula.

Electron ionization (EI) mass spectrometry would also reveal the fragmentation pattern of the molecule, which can provide valuable structural information. libretexts.orgchemguide.co.uk The fragmentation of alkylpyrazines is typically characterized by cleavage of the alkyl side chains. miamioh.edu For this compound, characteristic fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): Resulting in a fragment ion with a mass-to-charge ratio (m/z) corresponding to [M-15]⁺.

Loss of an ethyl radical (•C₂H₅): Through cleavage of the propyl chain, leading to a fragment ion at [M-29]⁺.

Loss of a propyl radical (•C₃H₇): Giving rise to a fragment ion at [M-43]⁺.

McLafferty rearrangement: If sterically feasible, this could lead to the elimination of a neutral alkene molecule.

A representative mass spectrum of a similar compound, 2,3-diethyl-5-methylpyrazine, is available in the NIST WebBook and can be used as a reference for predicting the fragmentation of the title compound. nist.gov

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 178 | [M]⁺ (Molecular Ion) |

| 163 | [M - CH₃]⁺ |

| 149 | [M - C₂H₅]⁺ |

| 135 | [M - C₃H₇]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl and propyl groups would appear in the 2850-3000 cm⁻¹ range. libretexts.org

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring are expected to produce characteristic bands in the 1400-1600 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bond would be observed in the fingerprint region (below 1500 cm⁻¹). Aliphatic C-H bending vibrations (scissoring, rocking, and wagging) of the methyl and propyl groups would also appear in this region. libretexts.org

Ring Vibrations: The pyrazine ring itself has characteristic breathing and deformation modes that would be visible in the Raman spectrum. nih.govresearchgate.netacs.org

Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| C=N, C=C Ring Stretch | 1400 - 1600 | Medium to Strong |

| Aliphatic C-H Bend | 1350 - 1470 | Medium |

| Aromatic C-H Bend | 650 - 1000 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrazine and its derivatives typically exhibit two types of electronic transitions in the UV region: n→π* and π→π* transitions. montana.eduaip.org

n→π Transitions:* These transitions involve the excitation of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital of the pyrazine ring. These are generally weak absorptions and appear at longer wavelengths.

π→π Transitions:* These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are typically more intense and occur at shorter wavelengths.

The presence of alkyl substituents on the pyrazine ring can cause a slight red shift (bathochromic shift) of these absorption bands. biointerfaceresearch.com The solvent used can also influence the position of the absorption maxima.

Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted Wavelength Range (nm) |

| n→π | 300 - 330 |

| π→π | 260 - 280 |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing (if applicable to pyrazine derivatives)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If this compound can be obtained in a crystalline form, X-ray diffraction analysis would provide detailed information about its solid-state conformation, including bond lengths, bond angles, and torsional angles. researchgate.net It would also reveal how the molecules are packed in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces and potential weak C-H···N hydrogen bonds. While no specific crystallographic data for this compound is available in the searched literature, the technique has been successfully applied to other substituted pyrazine derivatives, confirming their planar or near-planar ring structures. researchgate.netacs.org

Natural Occurrence, Biosynthesis, and Formation Pathways of 5 Methyl 2,3 Dipropylpyrazine

Occurrence in Natural Products and Food Systems

Detection in Fermented Products and Heat-Treated Foods

There is no available scientific literature that reports the detection of 5-Methyl-2,3-dipropylpyrazine in fermented products or heat-treated foods.

Pathways of Formation from Precursors (e.g., Maillard Reaction, Lipid Degradation)

Specific precursors and formation pathways leading to this compound through mechanisms such as the Maillard reaction or lipid degradation have not been identified in published research.

Presence in Biological Matrices (e.g., Microbial Metabolites, Animal Secretions)

There are no scientific reports on the presence of this compound as a microbial metabolite or in animal secretions.

Biosynthetic Routes and Enzymatic Mechanisms

The biosynthetic routes and enzymatic mechanisms for the formation of this compound are not described in the scientific literature.

Ecological Distribution and Environmental Fate

Information regarding the ecological distribution and environmental fate of this compound is not available.

Analytical Methodologies for Detection and Quantification of 5 Methyl 2,3 Dipropylpyrazine

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Validation

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile compounds like 5-Methyl-2,3-dipropylpyrazine. Its high separation efficiency and sensitive detection capabilities make it an ideal choice for complex matrices.

Optimization of Chromatographic Conditions and Mass Spectrometric Parameters

The development of a robust GC-MS method necessitates the careful optimization of several parameters to achieve optimal separation and detection of this compound.

Chromatographic Conditions:

Column Selection: A capillary column with a nonpolar stationary phase, such as a 5% phenyl polymethylsiloxane, is often employed for the separation of pyrazines and other volatile compounds. nih.gov The selection of column dimensions (length, internal diameter, and film thickness) also plays a critical role in separation efficiency. nih.gov

Temperature Programming: A programmed temperature ramp is crucial for separating a wide range of volatile compounds with different boiling points. nih.gov An initial low temperature is held to trap volatile compounds, followed by a gradual increase to elute the analytes based on their boiling points. nih.gov

Carrier Gas Flow Rate: Helium is commonly used as the carrier gas, and its flow rate is optimized to ensure efficient separation and peak resolution. plantarchives.org

Mass Spectrometric Parameters:

Ionization Mode: Electron ionization (EI) is the most common ionization technique for GC-MS analysis of volatile compounds, typically performed at 70 eV. nih.gov

Mass Analyzer: Quadrupole and ion trap mass analyzers are frequently used. nih.govvscht.cz Time-of-flight (TOF) mass spectrometers offer high-speed data acquisition and are particularly useful for comprehensive two-dimensional GC (GCxGC) applications. vscht.cz

Data Acquisition Mode: Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific analytes like this compound, which offers enhanced sensitivity. researchgate.net

Table 1: Example of Optimized GC-MS Parameters for Pyrazine (B50134) Analysis interactive_table_html

Headspace-Solid Phase Microextraction (HS-SPME) and other Sample Preparation Techniques

Sample preparation is a critical step in the analysis of volatile compounds from complex matrices. Headspace-solid phase microextraction (HS-SPME) is a widely adopted, solvent-free technique for the extraction and preconcentration of volatile and semi-volatile compounds. researchgate.netccspublishing.org.cnnih.govmdpi.com

Optimization of HS-SPME parameters is essential for achieving high extraction efficiency and sensitivity:

Fiber Coating: The choice of SPME fiber coating is crucial and depends on the polarity and volatility of the target analytes. For pyrazines, fibers with mixed-phase coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) have shown high extraction efficiency. researchgate.netnih.gov

Extraction Temperature and Time: These parameters significantly influence the partitioning of analytes between the sample matrix, the headspace, and the SPME fiber. nih.gov Optimization is typically performed to maximize the peak area of the target compounds. mdpi.com

Equilibrium Time: Allowing sufficient time for the sample to equilibrate at a specific temperature before exposing the fiber is important for reproducible results. nih.gov

Salt Addition: The addition of salt (e.g., NaCl) to aqueous samples can increase the ionic strength of the solution, which can enhance the release of volatile compounds into the headspace, a phenomenon known as the "salting-out" effect. magtech.com.cn

Other sample preparation techniques that can be employed for the analysis of pyrazines include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and simultaneous distillation-extraction (SDE). researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches for Non-Volatile Analogues

While GC-MS is the primary tool for volatile pyrazines, liquid chromatography-mass spectrometry (LC-MS) is more suitable for the analysis of their non-volatile analogues or derivatives. nih.gov This is particularly relevant for samples where the pyrazines are present in a liquid matrix or have been derivatized to enhance their detectability.

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has been successfully used for the quantification of various pyrazines in liquid samples. nih.govmdpi.com The method typically involves:

Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of pyrazine derivatives. unodc.org The mobile phase often consists of a gradient of an organic solvent (e.g., acetonitrile) and water, both containing a small amount of an acid like formic acid to improve peak shape and ionization efficiency. nih.govmdpi.com

Mass Spectrometric Detection: Electrospray ionization (ESI) is a common ionization source for LC-MS analysis. nih.gov Quantification is typically performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govmdpi.com

Advanced Hyphenated Techniques (e.g., GCxGC-MS) for Complex Mixture Analysis

For the analysis of highly complex mixtures containing a multitude of volatile compounds, comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers significantly enhanced separation power compared to conventional one-dimensional GC. researchgate.netives-openscience.euchemistry-matters.commdpi.com

In GCxGC, two columns with different stationary phase polarities are connected in series. researchgate.net This allows for a more comprehensive separation of the sample components, with compounds that co-elute on the first column being further separated on the second column. shimadzu.com This results in a structured two-dimensional chromatogram that can reveal patterns related to the chemical class of the compounds. shimadzu.com

GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) is a particularly powerful combination, as the high data acquisition speed of the TOF-MS is well-suited for the narrow peaks generated in the second dimension of the GCxGC separation. vscht.cz This technique has been successfully applied to the analysis of complex volatile profiles in various matrices. ives-openscience.eumdpi.com

Quantitative Methodologies: Calibration and Internal Standard Strategies

Accurate quantification of this compound requires the use of appropriate calibration strategies.

External Standard Calibration: This involves creating a calibration curve by analyzing a series of standard solutions of the target analyte at known concentrations. The concentration of the analyte in an unknown sample is then determined by comparing its response to the calibration curve. researchgate.net Daily calibration curves may be necessary to account for variations in instrument response. researchgate.netresearchwithrutgers.com

Internal Standard Calibration: To compensate for variations in sample preparation, injection volume, and instrument response, an internal standard is often used. researchgate.netresearchwithrutgers.com An internal standard is a compound that is chemically similar to the analyte but not present in the sample. A known amount of the internal standard is added to all standards and samples. The ratio of the analyte peak area to the internal standard peak area is then used for quantification. Pyrimidine has been shown to be an adequate internal standard for the quantitative analysis of some pyrazines. researchgate.netresearchwithrutgers.com The selection of a suitable internal standard is critical for the accuracy of the method. For LC-MS analysis, stable isotopically labeled analogues of the target analytes are the ideal internal standards. nih.gov

Table 2: Key Parameters for Quantitative Method Validation interactive_table_html

Applications in Tracing and Monitoring Environmental Samples and Biological Media

The analytical methodologies described above have important applications in the tracing and monitoring of pyrazines in various environmental and biological samples.

Environmental Monitoring: Pyrazines can be present in the environment from both natural and anthropogenic sources. The sensitive and selective analytical methods are crucial for detecting and quantifying these compounds in air, water, and soil samples to assess their environmental fate and potential impact. chemistry-matters.comnih.gov

Biological Monitoring: Pyrazines are found in a wide range of biological systems, including plants, insects, and mammals, where they can act as signaling molecules. nih.govresearchgate.netnih.gov Analytical methods are essential for studying the biosynthesis, metabolism, and physiological roles of pyrazines in these organisms. nih.gov For instance, GCxGC is well-suited for biomonitoring studies as it allows for the simultaneous analysis of targeted and non-targeted analytes. chemistry-matters.com

Biological Activities and Underlying Molecular Mechanisms of 5 Methyl 2,3 Dipropylpyrazine and Analogues

In Vitro Investigations of Cellular and Molecular Interactions

Antimicrobial Properties and Mechanisms of Action

Alkylpyrazines have demonstrated notable antimicrobial properties, exhibiting both bactericidal and fungicidal activities. The antimicrobial efficacy of these derivatives appears to be correlated with their hydrophobicity, with more hydrophobic compounds showing greater activity. The proposed mechanism of action involves interaction with and disruption of the cell membrane.

One study evaluated the applicability of alkylpyrazines as antimicrobial agents against bacteria associated with meat spoilage. Two derivatives, 2-isobutyl-3-methylpyrazine and 5-isobutyl-2,3-dimethylpyrazine, were tested against isolates from Carnobacteriaceae, Enterobacteriaceae, Listeriaceae, and Moraxellaceae, showing substantial inhibition. nih.gov Treatments with 5-isobutyl-2,3-dimethylpyrazine resulted in a 4-log reduction in bacterial cell counts. nih.gov

The mechanism of action is thought to involve the penetration of these hydrophobic compounds into the lipid bilayer of microbial cell membranes. This can lead to membrane deformation, increased permeability, and disruption of the membrane potential by causing a higher passive flux of protons. Some alkylpyrazines may also directly interact with membrane proteins, such as G-protein, and cause damage to the cell. Fluorescence assays have indicated that alkylpyrazines can cause membrane damage by disrupting the inner plasma membrane and depolarizing the membrane potential.

Table 1: Antimicrobial Activity of Selected Alkylpyrazines

| Compound | Target Microorganism | Activity | Reference |

|---|---|---|---|

| 2-isobutyl-3-methylpyrazine | Meat-associated bacteria | Substantial inhibition | nih.gov |

Antioxidant Potential and Radical Scavenging Pathways

Pyrazine (B50134) derivatives have been investigated for their antioxidant properties. These compounds can exert their effects through various mechanisms, including radical scavenging and protection against oxidative stress.

Diarylimidazopyrazinones and diarylaminopyrazines have been identified as good antioxidants in in vivo models, where they protected against microvascular damages in ischemia/reperfusion. researchgate.net The antioxidant activity of pyrazine-containing hybrids is also attributed to their ability to reduce oxidative stress. ieasrj.com

Anti-inflammatory Responses and Signaling Pathway Modulation

Pyrazine-containing compounds have shown promise as anti-inflammatory agents. Their mechanisms of action involve the modulation of key inflammatory pathways and the suppression of pro-inflammatory cytokines.

The development of pyrazine-containing hybrids is a strategy being explored for novel anti-inflammatory therapies. These hybrids are designed to modulate key inflammatory pathways, such as inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines. ieasrj.com Pyrazine derivatives are recognized for their diverse biological activities, including anti-inflammatory properties. tandfonline.com

Enzyme Inhibition and Receptor Binding Studies

Certain alkylpyrazines have been found to exhibit enzyme-inhibiting activities. For instance, 5-isobutyl-2,3-dimethylpyrazine (IBDM) has been noted for its potential to inhibit enzymes.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (Focus on Molecular Basis)

Various pyrazine derivatives have been synthesized and evaluated for their antiproliferative and cytotoxic activities against several human cancer cell lines. These compounds have shown potential as anticancer agents, with their mechanism of action often linked to the inhibition of critical cellular pathways.

A study on imidazo[1,2-a]pyrazine (B1224502) derivatives demonstrated their ability to inhibit the proliferation of the Dami cell line in a dose-dependent manner. nih.gov Specifically, compounds SCA41 and SCA44 showed significant growth inhibition of 40% and 91% at a concentration of 100 µM, respectively. nih.gov The antiproliferative effects of these derivatives are suggested to be dependent on the chemical substitutions on the imidazo[1,2-a]pyrazine skeleton. nih.gov

Another study focused on indenoquinoxaline and pyrazine derivatives, which were screened for their cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. zu.edu.eg Several of the synthesized compounds exhibited potent cytotoxic activity, with compound 11 showing IC50 values of 5.4 µM and 4.3 µM against MCF-7 and A549 cell lines, respectively. zu.edu.eg Molecular docking studies suggested that these compounds may exert their effect through binding to the EGFR receptor. zu.edu.eg

The anticancer potential of pyrazine derivatives has been the subject of comprehensive reviews, highlighting their diverse chemical structures and mechanisms of action at the cellular level. dntb.gov.uabenthamdirect.com These reviews cover advancements in the synthesis and application of pyrazines as anticancer agents, underscoring their therapeutic potential. dntb.gov.uabenthamdirect.com Pyrazine scaffolds are recognized for a wide range of biological activities, including their use as anticancer agents that can induce apoptosis in cancer cells. researchgate.net

Table 2: Cytotoxic Activity of Selected Pyrazine Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Compound 11 (an indenoquinoxaline derivative) | MCF-7 | 5.4 µM | zu.edu.eg |

| Compound 11 (an indenoquinoxaline derivative) | A549 | 4.3 µM | zu.edu.eg |

In Vivo Studies in Non-Human Biological Systems (e.g., Animal Models for Efficacy Studies, excluding human clinical trials)

In vivo studies have been conducted to evaluate the efficacy of alkylpyrazine analogues in non-human biological systems, particularly in the context of their antimicrobial and antioxidant activities.

In a small-scale application, the antimicrobial effects of 2-isobutyl-3-methylpyrazine were assessed on processed chicken meat. The study found that the antimicrobial efficacy could be enhanced by using maltodextrin as a carrier substance, which lowers the water activity on the meat surface. At low dosages of the pyrazine, the number of viable bacteria was reduced by up to 95% compared to controls. nih.gov

Diarylimidazopyrazinones and diarylaminopyrazines have demonstrated good antioxidant activity in vivo. These compounds were shown to protect against microvascular damages in an ischemia/reperfusion model. researchgate.net

Animal models are crucial for the preclinical evaluation of anti-inflammatory drugs. ijpras.comnih.gov Various models using phlogistic agents like carrageenan, dextran, and egg albumin are employed to induce inflammation and assess the efficacy of new compounds. ijpras.com Such models could be utilized to further investigate the in vivo anti-inflammatory potential of pyrazine derivatives. Similarly, animal models are instrumental in identifying the in vivo bactericidal potential of novel antimicrobial agents, with protocols like the mouse pouch and rabbit tissue cage assays being used to measure bacterial killing in acute and chronic infections, respectively. researchgate.net The use of antioxidants in veterinary medicine, both in vitro and in vivo, is also an area of active research. mdpi.commdpi.com

Elucidation of Molecular Targets and Downstream Signaling Pathways

The specific molecular targets for 5-methyl-2,3-dipropylpyrazine have not been definitively identified. However, research on analogous pyrazine derivatives points toward several potential areas of interaction. For many pyrazine-based compounds, the primary interactions with biological systems are through non-covalent bonds, such as hydrogen bonding to the nitrogen atoms of the pyrazine ring, and π-interactions. nih.gov

Some pyrazine derivatives have been investigated for their effects on cellular signaling. For instance, tetramethylpyrazine, a well-studied alkylpyrazine, has been shown to influence pathways related to inflammation and cellular stress, although the direct molecular targets are not always fully elucidated. mdpi.com The biological activities of many pyrazines are linked to their ability to interact with proteins and other biological macromolecules. nih.gov The specific downstream signaling pathways activated by simple alkylpyrazines like this compound remain an area for further investigation.

Structure-Activity Relationship (SAR) Studies of Pyrazine Derivatives

Structure-activity relationship (SAR) studies of pyrazine derivatives have been conducted to understand how chemical structure influences biological efficacy, particularly in the context of their sensory properties and, to a lesser extent, other biological activities. nih.gov

The type, position, and size of alkyl substituents on the pyrazine ring significantly influence the biological and sensory properties of these molecules.

Impact on Odor and Flavor: The primary area of SAR studies for alkylpyrazines has been in the context of their aroma and taste. The number and branching of alkyl chains affect the odor threshold and character. For example, increasing the number of alkyl substituents can alter the perceived aroma from nutty and roasted to earthy or bell pepper-like. acs.org

Antimicrobial Activity: Some alkylpyrazines have demonstrated antimicrobial properties. mdpi.com The efficacy of this activity is influenced by the nature of the alkyl groups. Generally, an increase in the lipophilicity, by elongating the alkyl chains, can in some cases enhance antimicrobial activity, though this is not a universal trend and is dependent on the microbial species. tandfonline.com

Table 1: General Structure-Activity Relationships of Alkylpyrazines

| Substituent Modification | General Impact on Biological/Sensory Properties |

| Number of Alkyl Groups | Can alter odor character and intensity. |

| Length of Alkyl Chains | Influences lipophilicity, which can affect odor and antimicrobial activity. |

| Branching of Alkyl Chains | Affects the steric hindrance and can modify the binding affinity to receptors. |

Data in this table is generalized from studies on various alkylpyrazines and may not be directly representative of this compound.

Ligand design and pharmacophore modeling for simple alkylpyrazines are not as extensively studied as for more complex, pharmaceutically active pyrazine derivatives. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. cbirt.net

For more complex pyrazine-containing molecules with therapeutic potential, pharmacophore models have been developed to guide the design of new bioactive compounds. nih.govresearchgate.net These models typically identify key features such as hydrogen bond acceptors (the nitrogen atoms in the pyrazine ring), hydrophobic regions (the alkyl substituents), and aromatic rings as crucial for biological activity. While a specific pharmacophore model for this compound is not available, a general model for simple alkylpyrazines would likely highlight the importance of the hydrophobic character of the propyl groups and the hydrogen bonding capacity of the pyrazine nitrogens.

Metabolic Fate and Biotransformation Pathways (non-human)

The metabolic fate of this compound in non-human organisms has not been specifically detailed. However, general metabolic pathways for pyrazines have been investigated in various organisms, particularly microorganisms and insects, where these compounds can act as signaling molecules. researchgate.netresearchgate.net

In microorganisms, pyrazines can be utilized as a source of carbon and nitrogen. researchgate.net The biotransformation pathways often involve oxidation of the alkyl side chains. For instance, bacteria have been shown to oxidize the methyl groups of methylated pyrazines to the corresponding carboxylic acids. mdpi.com It is plausible that the propyl groups of this compound could undergo similar oxidative metabolism.

In insects, pyrazines can function as pheromones or defensive compounds. researchgate.net The biosynthesis of alkylpyrazines in some insects and microorganisms has been shown to involve amino acid precursors. For example, the biosynthesis of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine in Bacillus subtilis involves the enzyme L-threonine-3-dehydrogenase acting on L-threonine. nih.gov While the degradation pathways in insects are less understood, it is likely that they possess enzymatic systems capable of metabolizing these compounds to facilitate signal termination.

Table 2: Common Biotransformation Reactions for Alkylpyrazines in Non-Human Organisms

| Organism Type | Common Metabolic Reaction | Potential Metabolites |

| Bacteria | Oxidation of alkyl side chains | Pyrazine carboxylic acids, hydroxylated pyrazines |

| Fungi | Ring hydroxylation | Hydroxypyrazines |

| Insects | Biosynthesis from amino acids | Various alkylpyrazines |

This table represents general metabolic pathways observed for various alkylpyrazines and is not specific to this compound.

Computational and Theoretical Chemistry Studies of 5 Methyl 2,3 Dipropylpyrazine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of 5-Methyl-2,3-dipropylpyrazine. These methods solve approximations of the Schrödinger equation to determine the molecule's behavior at an atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For pyrazine (B50134) derivatives, the B3LYP functional combined with a basis set like 6-31G(d) or 6-311++G(d,p) is commonly employed to accurately model their geometries and electronic properties. nih.govijournalse.orgnih.gov

A DFT study of this compound would begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, key ground-state properties can be calculated. These properties include bond lengths, bond angles, dihedral angles, and the distribution of electronic charge (e.g., Mulliken or Natural Bond Orbital charges), which reveal the polarity and potential reactive sites within the molecule. The results of such calculations provide a foundational understanding of the molecule's stability and structure.

Table 1: Representative Calculated Ground State Properties for this compound using DFT/B3LYP. Note: These are illustrative values typical for alkylpyrazines and are not from a direct published study on this specific molecule.

| Property | Calculated Value | Significance |

| Total Energy | Illustrative value in Hartrees | Indicates the overall stability of the molecule at 0 Kelvin. |

| Dipole Moment | Illustrative value in Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| N1 Atomic Charge | Illustrative negative value (e.g., -0.4 e) | The nitrogen atoms are expected to be electron-rich, making them potential sites for electrophilic attack or hydrogen bonding. |

| C5-Methyl C Charge | Illustrative positive value (e.g., +0.1 e) | The carbon atoms in the pyrazine ring and alkyl groups will have varying charges influencing reactivity. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. malayajournal.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. malayajournal.org A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring, while the LUMO would also be distributed across the π-system.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound. Note: Values are hypothetical, based on typical DFT calculations for similar aromatic heterocycles.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| Energy Gap (ΔE) | 5.3 eV | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While quantum calculations provide insight into a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to explore the conformational flexibility and dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of how the molecule behaves in a simulated environment, such as in a solvent or interacting with other molecules. researchgate.net

Molecular Docking Studies for Ligand-Receptor Interactions and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). semanticscholar.orgjetir.org This method is instrumental in drug discovery and for understanding the mechanisms of action for bioactive compounds. nih.gov

A molecular docking study of this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and energy-minimized. A relevant protein target would be selected from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would systematically sample numerous positions and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: Each pose would be evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with specific amino acid residues in the receptor.

Studies on other pyrazine derivatives have successfully used molecular docking to explore their potential as antimicrobial or antitubercular agents by modeling their interactions with specific enzymes. semanticscholar.orgnih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein. Note: This table illustrates the typical output of a docking study.

| Parameter | Result | Interpretation |

| Binding Affinity | -7.2 kcal/mol | A negative value indicates a favorable binding interaction. More negative values suggest stronger binding. |

| Key Interacting Residues | TYR 88, LEU 102, PHE 150 | Amino acids in the protein's active site that form significant bonds or contacts with the ligand. |

| Types of Interactions | Hydrophobic interactions, π-alkyl interactions | The non-polar alkyl groups and the aromatic ring are likely to engage in these types of interactions within a hydrophobic pocket of the receptor. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of molecules and their biological activities or chemical properties. nih.govsemanticscholar.org For a series of related compounds, QSAR models can be used to predict the activity of new, unsynthesized molecules.

To develop a QSAR model for pyrazine derivatives, a dataset of compounds with known activities (e.g., antiproliferative IC50 values) is required. nih.gov For each compound, a set of molecular descriptors is calculated. These can include electronic descriptors from DFT (like HOMO/LUMO energies), steric descriptors (molecular volume), and topological descriptors (related to molecular connectivity). Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are then used to build an equation that correlates these descriptors with the observed activity. nih.govijournalse.orgsemanticscholar.org Such models have been successfully applied to pyrazine derivatives to predict properties like odor thresholds and antiproliferative effects. nih.govijournalse.org

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used within a DFT framework, is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.gov By calculating the 1H and 13C NMR chemical shifts for this compound, one can compare the theoretical spectrum to an experimental one to confirm the structure or assign specific peaks. nih.govbohrium.com

IR Spectroscopy: The same DFT optimization that yields the ground state structure also allows for the calculation of vibrational frequencies. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. Comparing the calculated and experimental IR spectra can help in assigning specific vibrational modes (e.g., C-H stretches, C=N stretches, ring vibrations) to the observed absorption bands. core.ac.ukresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. mdpi.comyoutube.com A TD-DFT calculation on this compound would predict the electronic transitions (e.g., n→π* and π→π*) responsible for its absorption of UV or visible light.

Table 4: Illustrative Comparison of Predicted and Expected Spectroscopic Data for this compound. Note: Calculated values are representative of what would be obtained from standard computational methods.

| Spectrum | Parameter | Predicted Value | Expected Experimental Range |

| 13C NMR | Pyrazine Ring Carbons | 145-155 ppm | 140-160 ppm |

| 1H NMR | Methyl Protons | 2.4 ppm | 2.3-2.6 ppm |

| IR | C=N Stretch | ~1580 cm-1 | 1550-1600 cm-1 |

| UV-Vis | π→π* Transition (λmax) | ~270 nm | 260-280 nm |

Emerging Applications and Research Perspectives of 5 Methyl 2,3 Dipropylpyrazine

Role in Flavor and Aroma Enhancement Technologies

Alkylpyrazines are pivotal flavor and aroma compounds, particularly in foods that undergo thermal processing like roasting or baking. wikipedia.orgnih.gov They are largely responsible for the desirable nutty, roasted, meaty, and earthy flavor profiles. wikipedia.orgelsevierpure.com The specific sensory characteristics of an alkylpyrazine are determined by the type and position of the alkyl groups on the pyrazine (B50134) ring.

While direct organoleptic data for 5-Methyl-2,3-dipropylpyrazine is not widely documented, the profiles of structurally similar compounds provide valuable insights. For instance, 2,3-diethyl-5-methylpyrazine, a close analog, is described as having a nutty, roasted, and vegetable-like odor with flavor notes that are earthy, meaty, and reminiscent of potato. nih.govfemaflavor.org Another related compound, 3,5-diethyl-2-methyl pyrazine, offers a nutty, meaty, and vegetable aroma with a green, nutty taste. thegoodscentscompany.com These examples underscore the role of alkylpyrazines as key contributors to the complex flavors of many cooked and fermented foods. tandfonline.com

Table 1: Flavor Profiles of Selected Alkylpyrazines

| Compound Name | Reported Aroma/Odor Profile | Reported Flavor/Taste Profile |

|---|---|---|

| 2,3-Diethyl-5-methylpyrazine | Nutty, roasted, vegetable, earthy, meaty nih.govfemaflavor.org | Citrus, earthy, fatty, potato-like hmdb.cafoodb.ca |

| 3,5-Diethyl-2-methyl pyrazine | Nutty, meaty, vegetable thegoodscentscompany.com | Green, nutty thegoodscentscompany.com |

| General Alkylpyrazines | Pungent, sweet, corn-like, nutty wikipedia.org | Roasty, nutty, earthy, reminiscent of coffee and cocoa elsevierpure.com |

Potential in Material Science and Polymer Chemistry

The pyrazine nucleus is a versatile building block in material science and polymer chemistry. tandfonline.com The stable, aromatic, and electron-deficient nature of the pyrazine ring allows for its incorporation into polymer backbones to create materials with unique electronic and physical properties. acs.orgpipzine-chem.comacs.org

Research has demonstrated that pyrazine-based polymers can function as high-performance conjugated polymers. acs.org These materials have potential applications in electronics, where the inclusion of the pyrazine unit can enhance electrical conductivity. pipzine-chem.com Furthermore, pyrazine derivatives are being used to synthesize novel polymers designed for specific environmental applications, such as the selective removal of heavy metal ions like mercury(II) from wastewater. researchgate.net Another area of exploration is the use of pyrazines as ligands to construct metal-organic frameworks (MOFs), which are materials with high porosity used for gas storage and separation. pipzine-chem.com Recent studies have also focused on creating bio-based polyesters from pyrazine monomers derived from amino acids, which could serve as sustainable alternatives to petroleum-based plastics like PET. maastrichtuniversity.nl The pyrazine class has also been investigated for its potential as corrosion inhibitors for various metals and alloys. consensus.app

Bio-Inspired Synthesis and Biotechnological Production Approaches

The increasing consumer demand for "natural" ingredients has driven research into biotechnological and bio-inspired methods for producing flavor compounds like alkylpyrazines. elsevierpure.com Microbial fermentation is a key approach, with various microorganisms known to synthesize these aromatic molecules.

Bacillus subtilis is a well-studied bacterium capable of producing a wide array of alkylpyrazines. asm.orgnih.gov The biosynthesis in these organisms typically involves precursors such as amino acids (e.g., L-threonine) and sugars. asm.orgtugraz.at Research has shown that different strains of B. subtilis exhibit distinct capabilities, with some strains predisposed to produce specific profiles of alkylpyrazines. researchgate.netdntb.gov.ua This specificity opens the door to selecting or engineering strains for the targeted production of desired flavor compounds.

Bio-inspired synthesis offers another route, mimicking natural chemical pathways. One such method involves the dimerization of α-amino aldehydes derived from amino acids to form the core pyrazine structure. researchgate.net Additionally, enzymatic catalysis is being explored as a "green" synthesis method. For example, lipases have been successfully used to catalyze the formation of pyrazinamide (B1679903) derivatives, a process that could potentially be adapted for the synthesis of other pyrazine compounds. nih.gov

Table 2: Microorganisms in Alkylpyrazine Production

| Microorganism | Precursors | Produced Pyrazines (Examples) | Reference |

|---|---|---|---|

| Bacillus subtilis | L-threonine, Acetoin | 2-methylpyrazine, 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine | asm.orgnih.gov |

| Basfia succiniciproducens | Glycerol, Glucose, (NH4)2SO4 | 2,3,5-Trimethyl-6-propylpyrazine, 2,3,5-Trimethyl-6-butylpyrazine | uni-giessen.de |

| Corynebacterium glutamicum | Not specified | 2,3,5-Trimethyl-6-butylpyrazine | uni-giessen.de |

Environmental Monitoring Applications

Alkylpyrazines, as volatile organic compounds (VOCs), are present in various environments and can be indicative of specific biological or industrial processes. tugraz.atmdpi.com Their detection and quantification are relevant for environmental monitoring. For example, pyrazines have been identified in the exhaust gases from food processing industries, such as coffee roasting plants. tugraz.at

An emerging application is the use of specific alkylpyrazines as biomarkers. Because these compounds are characteristic of certain foods, their detection in biological samples could serve as an indicator of dietary intake. hmdb.ca The compound 2,3-diethyl-5-methylpyrazine, for example, has been found in nuts, potatoes, and dairy products, making it a potential biomarker for the consumption of these foods. hmdb.cafoodb.ca The analysis of such volatile compounds typically requires sensitive analytical techniques, with headspace-solid phase microextraction (HS-SPME) combined with gas chromatography-mass spectrometry (GC-MS) being a common and effective method for their determination in complex samples. d-nb.infoewha.ac.kr

Chemical Tools for Biological Research

While the primary application of simple alkylpyrazines is in the flavor industry, the broader pyrazine chemical scaffold is of significant interest in medicinal chemistry and biological research. nih.gov The pyrazine ring is a core component of numerous biologically active molecules and approved drugs, exhibiting activities ranging from anticancer to antibacterial. nih.govresearchgate.net

Some research has begun to explore the direct biological effects of alkylpyrazines. Studies have shown that certain alkylated pyrazines possess bactericidal and fungicidal properties, with evidence suggesting they act by causing damage to microbial cell membranes. tugraz.at This antimicrobial activity suggests a potential, albeit less explored, use as chemical probes for studying microbial physiology and membrane integrity.

Furthermore, isotopically labeled versions of alkylpyrazines, such as deuterium (B1214612) or carbon-13 labeled 2,3-diethyl-5-methylpyrazine, are synthesized for use as tracers and internal standards in biological research. invivochem.commedchemexpress.com These labeled compounds are invaluable tools in pharmacokinetic and metabolic studies, allowing researchers to track the absorption, distribution, metabolism, and excretion of these molecules in biological systems.

Future Research Directions and Challenges

Development of Advanced Spectroscopic Techniques for In Situ Analysis

Future research will likely focus on the development and application of advanced spectroscopic techniques for the real-time, in situ analysis of pyrazines. Techniques such as surface-enhanced Raman spectroscopy (SERS) and solid-phase microextraction (SPME) coupled with comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) could enable the detection and monitoring of 5-Methyl-2,3-dipropylpyrazine in complex matrices with high sensitivity and selectivity. These methods would be invaluable for understanding its formation during food processing or its role in biological systems without the need for extensive sample preparation.

Integration of Multi-Omics Data in Biological Activity Research

A significant future direction lies in the integration of multi-omics data (genomics, proteomics, metabolomics) to elucidate the biological activities of pyrazines. By studying the effects of this compound on cellular pathways and networks, researchers can move beyond simple bioassays to a more holistic understanding of its mechanism of action. This approach could reveal novel therapeutic or signaling roles for this and other pyrazine (B50134) compounds.

Application of Artificial Intelligence and Machine Learning in Pyrazine Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and design of new pyrazine derivatives. By training algorithms on existing data of pyrazine structures and their associated sensory and biological properties, it may become possible to predict the characteristics of novel compounds like this compound. This could significantly accelerate the identification of new flavoring agents, fragrances, or bioactive molecules with desired properties.

Sustainable and Scalable Synthetic Methodologies

The development of green and sustainable synthetic routes for pyrazines is a critical area of future research. This includes the use of biocatalysis, flow chemistry, and renewable starting materials to create more environmentally friendly and economically viable production methods. For this compound, exploring enzymatic condensation reactions or continuous-flow synthesis could offer significant advantages over traditional batch processes.

Exploration of Novel Biological Roles and Non-Traditional Applications

While pyrazines are well-known for their role in flavor and aroma, future research should explore their less-conventional biological roles. This could include their involvement in microbial communication (quorum sensing), insect pheromones, or as potential therapeutic agents. Investigating the bioactivity of this compound in these contexts could uncover entirely new applications for this class of compounds.

Addressing Challenges in Complex Matrix Analysis and Trace Detection

A persistent challenge in pyrazine research is their detection and quantification at trace levels within complex matrices such as food, beverages, and biological fluids. Future efforts must focus on developing more robust and sensitive analytical methods to overcome matrix effects and interferences. This may involve the design of novel selective sorbents for sample preparation or the use of high-resolution mass spectrometry for unambiguous identification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methyl-2,3-dipropylpyrazine, and how can reaction conditions be tailored to maximize yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted 1,2-diamines and diketones. For example, reacting 1,2-dipropyl-diamine with a methyl-substituted diketone under reflux (110–130°C) in an inert atmosphere (e.g., nitrogen) improves yield. Catalytic acid (e.g., p-toluenesulfonic acid) enhances cyclization efficiency. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Yield optimization requires precise stoichiometric ratios (1:1.2 amine:ketone) and monitoring by TLC or GC-MS .

Q. How can the structural identity and purity of this compound be confirmed using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR (400 MHz, CDCl3) identifies methyl (δ ~2.5 ppm) and propyl groups (δ 0.9–1.7 ppm). 13C NMR confirms pyrazine ring carbons (δ 145–160 ppm) and substituents .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z peaks for molecular ion [M+] and propyl/methyl cleavages) validate purity and structure. Compare with NIST reference data .

- IR Spectroscopy : C-H stretching (~2900 cm⁻¹) and pyrazine ring vibrations (~1550 cm⁻¹) support structural assignments.

Advanced Research Questions

Q. What strategies are effective for resolving isomeric impurities (e.g., regioisomers) during synthesis of this compound?

- Methodological Answer : Isomeric byproducts can arise from alternative ring-closing pathways. Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol 90:10) to separate isomers. Mass spectrometry fragmentation patterns (e.g., distinct m/z ratios for isomer-specific cleavages) aid identification. For quantification, integrate GC-MS peak areas and optimize reaction conditions (e.g., lower temperature) to suppress isomer formation .

Q. How can the compound’s stability under varying storage conditions (e.g., temperature, humidity) be systematically assessed for long-term experimental use?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) to detect oxidation or hydrolysis products.

- Humidity Sensitivity : Expose samples to 75% relative humidity (RH) and monitor hygroscopicity using dynamic vapor sorption (DVS).

- Light Sensitivity : UV-visible spectroscopy tracks photodegradation (λmax shifts). Reference storage guidelines for pyrazines in sealed, amber vials with desiccants .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly its interaction with cellular targets?

- Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement studies (e.g., [3H]-labeled ligands) to test affinity for neurotransmitter receptors (e.g., GPCRs).

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.

- Epigenetic Activity : Investigate DNA methylation modulation via bisulfite sequencing or methyl-specific PCR, referencing methylation pathways in pyrazine derivatives .

Data Contradictions and Validation

- Synthetic Yield Discrepancies : Conflicting reports on optimal reaction times (6–24 hours) may arise from catalyst purity or solvent effects. Validate protocols via triplicate runs and control experiments .

- Spectroscopic Data Variability : Cross-reference NMR/GC-MS results with PubChem or NIST databases to resolve ambiguities in peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.